molecular formula C14H12N2O6 B14286464 N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide CAS No. 129227-97-0

N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide

Cat. No.: B14286464
CAS No.: 129227-97-0
M. Wt: 304.25 g/mol
InChI Key: TUPKTPUXGINPSV-UHFFFAOYSA-N
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Description

N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is an organic compound with a complex structure that includes a benzyl group, multiple hydroxyl groups, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a benzyl-substituted benzamide, followed by hydroxylation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of strong bases like sodium hydroxide or potassium hydroxide in the presence of an oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzyl compounds.

Scientific Research Applications

N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl groups may also play a role in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2,4,6-trihydroxybenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-Benzyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.

    2,4,6-Trihydroxy-3-nitrobenzamide: Lacks the benzyl group, which may influence its ability to undergo certain chemical reactions.

Uniqueness

N-Benzyl-2,4,6-trihydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for a wide range of chemical modifications and applications.

Properties

CAS No.

129227-97-0

Molecular Formula

C14H12N2O6

Molecular Weight

304.25 g/mol

IUPAC Name

N-benzyl-2,4,6-trihydroxy-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O6/c17-9-6-10(18)12(16(21)22)13(19)11(9)14(20)15-7-8-4-2-1-3-5-8/h1-6,17-19H,7H2,(H,15,20)

InChI Key

TUPKTPUXGINPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C=C2O)O)[N+](=O)[O-])O

Origin of Product

United States

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